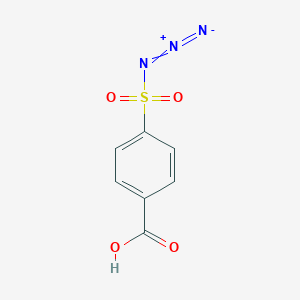

4-Carboxybenzenesulfonazide

Description

The exact mass of the compound Benzoic acid, 4-(azidosulfonyl)- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-azidosulfonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O4S/c8-9-10-15(13,14)6-3-1-5(2-4-6)7(11)12/h1-4H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWULJVXJAZBQLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)S(=O)(=O)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4066175 | |

| Record name | Benzoic acid, 4-(azidosulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4066175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17202-49-2 | |

| Record name | 4-(Azidosulfonyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17202-49-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 4-(azidosulfonyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017202492 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 4-(azidosulfonyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 4-(azidosulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4066175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Carboxybenzenesulfonazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Carboxybenzenesulfonazide: Mechanistic Principles & Chemoproteomic Applications

The following technical guide details the mechanism of action, chemical utility, and experimental application of 4-Carboxybenzenesulfonazide (4-CBSA) .

This analysis treats 4-CBSA primarily as a chemoproteomic reagent and synthetic intermediate , as its direct pharmacological application is limited by the reactivity of the sulfonyl azide group. However, its role in synthesizing azide-tagged pharmacophores for Activity-Based Protein Profiling (ABPP) and its metabolic relationship to carbonic anhydrase inhibitors are critical for drug development professionals.

Executive Summary

This compound (4-CBSA) (CAS: 17202-49-2) is a bifunctional derivatization reagent characterized by a reactive sulfonyl azide (

-

Diazo Transfer Reagent: It efficiently converts primary amines into azides (

) under mild conditions, enabling the transformation of lead compounds into "clickable" probes for target deconvolution. -

Photoaffinity Labeling (PAL): Upon UV irradiation, the sulfonyl azide generates a reactive nitrene, facilitating covalent crosslinking to identify drug-binding pockets.

Its distinct advantage over other reagents (e.g., Tosyl azide) is the carboxylic acid handle , which renders the sulfonamide byproduct water-soluble/base-soluble, greatly simplifying purification protocols in high-throughput synthesis.

Mechanism of Action: Chemical & Molecular

The "mechanism of action" for 4-CBSA is defined by its chemical reactivity profiles. It operates via two primary pathways depending on the activation method (Base-Catalyzed vs. Photolytic).

Pathway A: Diazo Transfer (Amine-to-Azide Conversion)

This is the primary utility in medicinal chemistry. 4-CBSA acts as an

-

Step 1: Activation. In the presence of a transition metal catalyst (typically

or -

Step 2: Nucleophilic Attack. The amine nucleophile attacks the terminal nitrogen (

-nitrogen) of the sulfonyl azide moiety of 4-CBSA. -

Step 3: Triazene Intermediate. A transient metal-complexed triazene intermediate is formed.

-

Step 4: Fragmentation. The intermediate collapses. The bond between the

-nitrogen and the sulfur breaks.-

Result: The substrate retains the

group (becoming an alkyl/aryl azide). -

Byproduct: 4-CBSA is converted to 4-carboxybenzenesulfonamide , which is easily removed via alkaline extraction.

-

Pathway B: Nitrene Formation (Photoaffinity Labeling)

When used as a crosslinker, 4-CBSA is activated by UV light (typically 254–365 nm).

-

Step 1: Photolysis. Irradiation causes the extrusion of molecular nitrogen (

) from the sulfonyl azide. -

Step 2: Singlet Nitrene Generation. A highly reactive singlet sulfonyl nitrene (

) is formed. -

Step 3: Intersystem Crossing. The singlet nitrene may relax to a triplet nitrene.

-

Step 4: Insertion. The nitrene inserts into adjacent C-H or N-H bonds of the target protein, forming a covalent sulfonamide linkage. This permanently "tags" the protein binding the drug.

Mechanistic Visualization

The following diagram illustrates the Diazo Transfer mechanism, crucial for synthesizing probe compounds.

Figure 1: Metal-catalyzed diazo transfer mechanism converting a primary amine to an azide using 4-CBSA.

Technical Utility in Drug Discovery

4-CBSA is superior to standard reagents (e.g., triflyl azide, imidazole-1-sulfonyl azide) in specific contexts due to its purification profile.

Comparison of Diazo Transfer Reagents

| Reagent | Reactivity | Stability | Purification Advantage |

| 4-CBSA | High | Moderate (Dec ~180°C) | Excellent (Byproduct is acidic; removed by base wash) |

| Tosyl Azide | High | Low (Shock sensitive) | Poor (Byproduct is neutral sulfonamide; requires chromatography) |

| Imidazole-1-sulfonyl Azide | Very High | Moderate | Good (Byproduct is water soluble) |

| Triflyl Azide | Explosive | Very Low | N/A (Prepared in situ, dangerous) |

Pharmacological Note: The Byproduct

Researchers must be aware that the byproduct, 4-carboxybenzenesulfonamide , is a potent inhibitor of Carbonic Anhydrase (CA) isoforms (CA II, IX).

-

Implication: If 4-CBSA is used to synthesize a probe for a biological assay, complete removal of the byproduct is mandatory . Failure to purify will lead to false positives in assays sensitive to pH regulation or CA activity.

Experimental Protocol: Synthesis of an Azide Probe

Objective: Convert a primary amine-containing lead compound into an azide for Click Chemistry (CuAAC) using 4-CBSA.

Reagents & Safety[5]

-

Reagent: this compound (1.2 equivalents).

-

Catalyst:

(1 mol%). -

Base:

or -

Solvent:

(2:1) or -

Safety Warning: Sulfonyl azides are potentially explosive.[4] Do not heat above 50°C. Use a blast shield.

Step-by-Step Workflow

-

Preparation: Dissolve the amine substrate (1.0 mmol) in

(5 mL). -

Catalyst Addition: Add

(0.01 mmol) and -

Reagent Addition: Add 4-CBSA (1.2 mmol) slowly. The reaction mixture may turn light blue/green due to copper complexation.

-

Reaction: Stir at room temperature for 4–12 hours. Monitor by TLC or LC-MS (Look for mass shift:

Da, corresponding to -

Quenching & Purification (The "Acid-Base" Trick):

-

Evaporate volatiles.

-

Dilute with Ethyl Acetate (

) and saturated -

Crucial Step: The byproduct (4-carboxybenzenesulfonamide) will partition into the aqueous basic layer. The product (Alkyl Azide) will remain in the organic layer.

-

Wash organic layer with brine, dry over

, and concentrate.

-

Chemoproteomic Workflow: From Probe to Target

Once the drug is tagged using 4-CBSA, it enters the Activity-Based Protein Profiling (ABPP) workflow.

Figure 2: Workflow for utilizing 4-CBSA derived probes in target identification.

References

-

Sigma-Aldrich. this compound Product Specification & Safety Data. Retrieved from

-

N.N. Condensation of Acids with Amines (Mechanism of Amide/Azide formation). Chemistry LibreTexts. Retrieved from

-

Supuran, C. T., et al. Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase Inhibitors. National Institutes of Health (PMC). Retrieved from

-

Organic Chemistry Portal. Synthesis of Azides and Sulfonamides via Diazo Transfer. Retrieved from

-

BenchChem. this compound: Structure and Reactivity Profile. Retrieved from

Sources

- 1. Four-component reaction of cyclic amines, 2-aminobenzothiazole, aromatic aldehydes and acetylenedicarboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | 17202-49-2 | Benchchem [benchchem.com]

- 4. scispace.com [scispace.com]

An In-Depth Technical Guide to the Safe Handling of 4-Carboxybenzenesulfonazide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential safety and handling precautions for 4-carboxybenzenesulfonazide, a versatile reagent in pharmaceutical and chemical research. As a valued intermediate, its effective and safe use is paramount in laboratory settings. This document synthesizes critical safety information with practical, field-proven insights to ensure user safety and experimental integrity.

Understanding the Hazard Profile of this compound

This compound, also known as 4-(azidosulfonyl)benzoic acid, is an organic azide. Organic azides are a class of compounds known for their potential instability and energetic nature.[1] The primary hazards associated with this compound stem from its classification as a skin, eye, and respiratory irritant, and the inherent risks associated with the azide functional group.[2][3]

GHS Hazard Classification

According to aggregated data from multiple suppliers, this compound is classified with the following GHS hazard statements:[2]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

These classifications necessitate the use of appropriate personal protective equipment (PPE) and handling procedures to prevent adverse health effects.

The Azide Moiety: A Source of Potential Instability

Organic azides are known to be energetic compounds that can decompose, sometimes explosively, when subjected to heat, shock, friction, or light.[1][4] While the stability of a particular organic azide is influenced by its molecular structure, it is crucial to treat all such compounds with a high degree of caution.[1]

A general guideline for assessing the stability of organic azides is the "Rule of Six," which suggests that a compound is relatively safe if there are at least six carbon atoms for each energetic functional group (like an azide).[1] Another stability indicator is the carbon-to-nitrogen (C/N) ratio.[5] For this compound (C₇H₅N₃O₄S), the presence of the benzene ring contributes to its relative stability compared to smaller organic azides. However, its decomposition upon heating at 180 °C indicates its thermal sensitivity.[6]

Prudent Laboratory Practices: A Proactive Approach to Safety

A proactive safety culture is the bedrock of any laboratory work involving potentially hazardous materials. The following sections detail the essential engineering controls, personal protective equipment, and handling procedures for this compound.

Engineering Controls: The First Line of Defense

Engineering controls are designed to isolate the handler from the hazardous material.

-

Fume Hood: All work with this compound, especially when handling the solid or preparing solutions, must be conducted in a certified chemical fume hood.[7] This minimizes the risk of inhaling dust or vapors.

-

Blast Shield: Given the energetic nature of azides, using a blast shield is a mandatory precaution, particularly during reactions, heating, or when working with larger quantities.[7]

-

Ventilation: Adequate ventilation is crucial to prevent the accumulation of potentially harmful dust or vapors.

Personal Protective Equipment (PPE): Essential for Individual Safety

The appropriate PPE must be worn at all times when handling this compound.[3]

| PPE Category | Specification | Rationale |

| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects against dust particles and splashes, preventing serious eye irritation.[2] |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact and subsequent irritation.[2] |

| Body Protection | A flame-resistant laboratory coat. | Protects against splashes and contamination of personal clothing. |

| Respiratory Protection | A NIOSH-approved N95 dust mask or higher. | Necessary when handling the powder to prevent respiratory tract irritation.[3] |

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is critical for preventing accidents.

Handling:

-

Avoid Inhalation, Ingestion, and Skin Contact: Use PPE and engineering controls to prevent all routes of exposure.[8]

-

Use Non-metallic Spatulas: When transferring the solid, use plastic or ceramic spatulas to avoid friction or sparks that could initiate decomposition.[9]

-

Avoid Grinding and Shock: Do not grind the solid material or subject it to mechanical shock.[1]

-

Controlled Heating: If heating is necessary, it should be done with extreme caution, behind a blast shield, and with a means for rapid cooling. The decomposition temperature of 180 °C should be approached with care.[6]

-

Ground Glass Joints: Avoid the use of ground glass joints with organic azides, as friction can potentially lead to explosive decomposition.[9]

Storage:

-

Temperature: Store in a cool, dry, well-ventilated area, with a recommended temperature range of 2-8 °C.[6]

-

Container: Keep the container tightly closed to prevent moisture absorption and contamination.[5]

-

Incompatibilities: Store away from incompatible materials.[10]

Chemical Reactivity and Incompatibility

Understanding the chemical reactivity of this compound is crucial for safe handling and experimental design.

Known Incompatibilities

Organic azides, in general, are incompatible with:

-

Strong Oxidizing Agents: Can lead to vigorous, potentially explosive reactions.[8]

-

Strong Acids: Contact with strong acids can lead to the formation of hydrazoic acid, which is highly toxic and explosive.[1]

-

Heavy Metals and their Salts (e.g., lead, copper, mercury, silver): Can form highly shock-sensitive and explosive metal azides.[7]

-

Halogenated Solvents: Reactions with halogenated solvents can form explosive di- and tri-azidomethane.[1]

Thermal Decomposition

This compound decomposes at 180 °C.[6] This decomposition is likely to release nitrogen gas and other potentially hazardous byproducts.

Emergency Procedures: Preparedness is Key

In the event of an emergency, a swift and informed response is critical.

First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[11] |

| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[11] |

| Inhalation | Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[11] |

| Ingestion | Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[12] |

Spill Response

For a small spill of solid this compound:

-

Evacuate and Isolate: Evacuate the immediate area and restrict access.

-

Ventilate: Ensure the area is well-ventilated.

-

Wear Appropriate PPE: Don all necessary personal protective equipment.

-

Containment: Gently cover the spill with an inert absorbent material like vermiculite or sand to prevent dust from becoming airborne.[13]

-

Collection: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.[13] Avoid creating dust.

-

Decontamination: Clean the spill area with a damp cloth or paper towel. Place all cleanup materials in the hazardous waste container.

-

Reporting: Report the incident to the laboratory supervisor and the appropriate environmental health and safety office.

For large spills, or any spill you are not comfortable or equipped to handle, evacuate the area immediately and contact your institution's emergency response team.[13]

Firefighting Measures

In case of a fire involving this compound:

-

Suitable Extinguishing Media: Use a dry chemical powder, carbon dioxide, or foam. Avoid using a direct stream of water, which could scatter the material.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[14]

-

Explosion Hazard: Be aware of the potential for explosion, especially if the material is heated under confinement. Fight the fire from a distance if possible.[15]

Waste Disposal

Proper disposal of this compound and any contaminated materials is a critical aspect of laboratory safety and environmental responsibility.

-

Segregation: All waste containing this compound must be collected in a designated, clearly labeled hazardous waste container.[5]

-

Incompatible Wastes: Do not mix azide-containing waste with acidic waste, as this can generate highly toxic and explosive hydrazoic acid.[1]

-

Disposal Protocol: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Contact your institution's environmental health and safety department for specific guidance. Never dispose of azides down the drain.[7]

Experimental Workflow: A Safety-Integrated Approach

The following diagram illustrates a safety-integrated workflow for a typical reaction involving this compound.

Sources

- 1. safety.pitt.edu [safety.pitt.edu]

- 2. Benzoic acid, 4-(azidosulfonyl)- | C7H5N3O4S | CID 86999 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-羧基苯磺酰叠氮 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. ehs.ucsb.edu [ehs.ucsb.edu]

- 5. uvic.ca [uvic.ca]

- 6. chemimpex.com [chemimpex.com]

- 7. chemistry.unm.edu [chemistry.unm.edu]

- 8. fishersci.com [fishersci.com]

- 9. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 10. fishersci.com [fishersci.com]

- 11. Benzoic Acid SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 12. home.miracosta.edu [home.miracosta.edu]

- 13. ccny.cuny.edu [ccny.cuny.edu]

- 14. carlroth.com [carlroth.com]

- 15. chem-space.com [chem-space.com]

Spectroscopic Characterization of 4-Carboxybenzenesulfonazide: An In-Depth Technical Guide

Introduction

4-Carboxybenzenesulfonazide, also known as 4-(azidosulfonyl)benzoic acid, is a bifunctional molecule of significant interest to researchers in medicinal chemistry, chemical biology, and materials science.[1] Its structure incorporates a carboxylic acid, a versatile handle for amide bond formation and other derivatizations, and a sulfonyl azide, a precursor for the generation of highly reactive sulfonylnitrenes and a participant in "click chemistry" reactions.[1] This unique combination of reactive groups makes it a valuable building block for the synthesis of novel pharmaceuticals, bioconjugates, and functionalized polymers.

A thorough understanding of the spectroscopic properties of this compound is paramount for its effective utilization. Spectroscopic characterization provides unequivocal confirmation of its chemical identity, an assessment of its purity, and insights into its electronic structure and chemical environment. This technical guide provides a comprehensive overview of the key spectroscopic techniques used to characterize this compound, offering field-proven insights into experimental design, data interpretation, and the causal relationships behind the observed spectral features.

Molecular Structure and Key Functional Groups

A foundational understanding of the molecular architecture of this compound is essential for interpreting its spectroscopic data. The molecule consists of a 1,4-disubstituted benzene ring bearing a carboxylic acid group (-COOH) and a sulfonyl azide group (-SO₂N₃).

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information for confirming its identity and purity.

¹H NMR Spectroscopy

Expected Chemical Shifts and Rationale:

The ¹H NMR spectrum of this compound is characterized by signals corresponding to the aromatic protons and the carboxylic acid proton.

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity | Rationale |

| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Broad Singlet | The acidic proton of a carboxylic acid is highly deshielded and typically appears as a broad singlet due to hydrogen bonding and exchange with trace amounts of water.[2][3][4] Its chemical shift is sensitive to solvent and concentration.[4] |

| Aromatic Protons (ortho to -COOH) | 8.1 - 8.3 | Doublet | These protons are deshielded by the electron-withdrawing carboxylic acid group. They appear as a doublet due to coupling with the adjacent protons (meta to -COOH). |

| Aromatic Protons (ortho to -SO₂N₃) | 7.9 - 8.1 | Doublet | The sulfonyl azide group is also electron-withdrawing, leading to deshielding of the adjacent protons. These protons will also appear as a doublet due to coupling with their neighbors. |

Experimental Protocol:

-

Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it readily dissolves the compound and its residual water peak does not interfere with the aromatic signals.[5] Other polar aprotic solvents like deuterated acetone (acetone-d₆) can also be used.

-

Instrument Parameters:

-

Spectrometer Frequency: 400 MHz or higher for better signal dispersion.

-

Number of Scans: 16-32 scans are typically sufficient for a good signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is usually adequate.

-

-

Deuterium Exchange: To confirm the assignment of the carboxylic acid proton, a D₂O exchange experiment can be performed. After acquiring the initial spectrum, add a drop of D₂O to the NMR tube, shake gently, and re-acquire the spectrum. The broad singlet corresponding to the -COOH proton will disappear or significantly decrease in intensity.[3]

¹³C NMR Spectroscopy

Expected Chemical Shifts and Rationale:

The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule.

| Carbon Type | Predicted Chemical Shift (ppm) | Rationale |

| Carboxylic Acid Carbonyl (-C OOH) | 165 - 175 | The carbonyl carbon of a carboxylic acid is highly deshielded and appears in this characteristic downfield region.[2][4] |

| Aromatic Carbon (ipso- to -COOH) | 130 - 135 | The carbon directly attached to the electron-withdrawing carboxylic acid group is deshielded. |

| Aromatic Carbon (ipso- to -SO₂N₃) | 145 - 150 | The carbon attached to the strongly electron-withdrawing sulfonyl azide group will be the most deshielded of the aromatic carbons. |

| Aromatic Carbons (ortho to -COOH) | 128 - 132 | These carbons are deshielded by the adjacent carboxylic acid group. |

| Aromatic Carbons (ortho to -SO₂N₃) | 125 - 129 | These carbons are deshielded by the sulfonyl azide group. |

Experimental Protocol:

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrument Parameters:

-

Spectrometer Frequency: 100 MHz or higher.

-

Pulse Program: A standard proton-decoupled pulse program should be used to obtain a spectrum with singlets for each carbon.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to ensure accurate integration, although quantitative analysis is not the primary goal here.

-

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound.

Characteristic Absorption Bands:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity/Shape | Rationale |

| Carboxylic Acid | O-H stretch | 3300 - 2500 | Broad, Strong | The broadness is a hallmark of the hydrogen-bonded dimeric structure of carboxylic acids in the solid state.[6][7] |

| Aromatic C-H | C-H stretch | 3100 - 3000 | Medium, Sharp | Characteristic stretching vibrations of C-H bonds on the benzene ring. |

| Sulfonyl Azide (-N₃) | Asymmetric stretch | 2160 - 2120 | Strong, Sharp | This is a highly characteristic and intense absorption for the azide functional group.[8] |

| Carboxylic Acid | C=O stretch | 1710 - 1680 | Strong, Sharp | The position is indicative of a carboxylic acid involved in hydrogen bonding. |

| Aromatic C=C | C=C stretch | 1600 - 1450 | Medium to Weak | Skeletal vibrations of the benzene ring. |

| Sulfonyl (-SO₂) | Asymmetric stretch | 1370 - 1335 | Strong | Characteristic stretching vibration of the S=O bonds. |

| Sulfonyl (-SO₂) | Symmetric stretch | 1190 - 1160 | Strong | Characteristic stretching vibration of the S=O bonds. |

Experimental Protocol (Attenuated Total Reflectance - ATR):

ATR-FTIR is a convenient method for analyzing solid samples with minimal preparation.

-

Sample Preparation: No extensive preparation is needed. A small amount of the powdered this compound is placed directly onto the ATR crystal.[9][10]

-

Data Acquisition:

-

Ensure the ATR crystal is clean before acquiring a background spectrum.

-

Apply gentle pressure to ensure good contact between the sample and the crystal.

-

Co-add 16-32 scans at a resolution of 4 cm⁻¹ for a high-quality spectrum.

-

Caption: ATR-FTIR experimental workflow.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, further confirming its structure.

Expected Molecular Ion and Fragmentation Pattern:

The molecular weight of this compound is 227.20 g/mol .[1] Depending on the ionization technique used, the molecular ion peak ([M]⁺ or [M-H]⁻) should be observed.

Common Fragmentation Pathways:

-

Loss of N₂: A characteristic fragmentation of azides is the loss of a molecule of nitrogen (28 Da) to form a nitrene intermediate.[11]

-

Loss of the Azide Group: Cleavage of the S-N bond can result in the loss of the azide radical (•N₃, 42 Da).

-

Decarboxylation: Loss of CO₂ (44 Da) from the carboxylic acid group is a common fragmentation pathway for benzoic acid derivatives.[12]

-

Loss of the Carboxyl Group: Cleavage of the C-C bond can lead to the loss of the carboxyl group (•COOH, 45 Da).[12]

Experimental Protocol (Electrospray Ionization - ESI):

ESI is a soft ionization technique suitable for polar molecules like this compound.

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile, with the possible addition of a small amount of formic acid (for positive ion mode) or ammonia (for negative ion mode) to aid ionization.

-

Instrument Parameters:

-

Ionization Mode: Both positive and negative ion modes should be explored. In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 226.2 is expected.

-

Capillary Voltage: Typically in the range of 3-5 kV.

-

Nebulizing Gas Flow and Temperature: These parameters should be optimized for the specific instrument and solvent system.

-

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule.

Expected Absorption Maxima:

The UV-Vis spectrum of this compound in a polar solvent like ethanol or methanol is expected to show absorption bands characteristic of a substituted benzene ring. Based on data for similar compounds like 4-dodecylbenzenesulfonyl azide, one would expect a strong absorption band around 230-280 nm.[13] The exact position and intensity of the absorption maxima will be influenced by the solvent polarity.

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) of a known concentration.

-

Data Acquisition:

-

Use a quartz cuvette with a 1 cm path length.

-

Record the spectrum over a range of approximately 200-400 nm.

-

Use the pure solvent as a blank.

-

Synthesis of this compound

A common laboratory synthesis of this compound involves a two-step process starting from 4-carboxybenzenesulfonyl chloride.

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]

- 4. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. myneni.princeton.edu [myneni.princeton.edu]

- 6. azooptics.com [azooptics.com]

- 7. FTIR Spectrum Analysis--Meaning and Application of Each Peak | Universal Lab Blog [universallab.org]

- 8. researchgate.net [researchgate.net]

- 9. drawellanalytical.com [drawellanalytical.com]

- 10. agilent.com [agilent.com]

- 11. researchgate.net [researchgate.net]

- 12. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. researchgate.net [researchgate.net]

Methodological & Application

Application Note: 4-Carboxybenzenesulfonazide Click Chemistry Protocols

Introduction & Molecule Profile[1][2][3]

4-Carboxybenzenesulfonazide (4-CBSA) is a bifunctional reagent featuring a carboxylic acid handle and a reactive sulfonyl azide group. Unlike standard alkyl or aryl azides used in classic click chemistry, sulfonyl azides possess unique electronic properties that enable two distinct "click" reaction pathways:

-

Sulfo-Click Ligation: A metal-free, chemoselective reaction with thioacids to form stable N-acyl sulfonamides. This is the preferred method for bioconjugation when avoiding copper toxicity is critical.

-

CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition): Reaction with terminal alkynes to form N-sulfonyl-1,2,3-triazoles.[1] Note: This pathway requires specific conditions to prevent the rearrangement of the triazole intermediate into unstable ketenimines.

Reagent Profile

| Property | Specification |

| Chemical Name | This compound (or 4-Carboxybenzenesulfonyl azide) |

| CAS Number | 17202-49-2 |

| Formula | C₇H₅N₃O₄S |

| MW | 227.20 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO, DMF, Methanol, aqueous base (pH > 7) |

| Stability | Stable at room temperature; decomposes >180°C. Shock sensitive—handle with care.[2] |

Safety & Handling (Critical)

-

Explosion Hazard: Sulfonyl azides are high-energy compounds. While 4-CBSA is relatively stable due to the electron-withdrawing carboxyl group, it should never be heated neat or subjected to mechanical shock.

-

Ventilation: Both protocols release nitrogen gas (

). Perform reactions in a fume hood to prevent pressure buildup in closed vessels. -

PPE: Wear safety glasses, lab coat, and nitrile gloves. Double-glove when handling stock solutions in DMSO.

Mechanism of Action

Pathway A: Sulfo-Click (Thioacid Amidation)

The sulfonyl azide acts as an electrophile. The thioacid attacks the terminal nitrogen of the azide, forming a thiatriazoline intermediate. This intermediate rapidly collapses, extruding nitrogen gas (

Pathway B: CuAAC (Triazole Formation)

The copper(I) catalyst facilitates the cycloaddition of the azide and alkyne.[1][3][4][5] For sulfonyl azides, the resulting N-sulfonyl triazole is electron-deficient. Under standard conditions, the Cu-triazole intermediate may lose

Caption: Divergent reaction pathways for this compound. Pathway A (top) yields N-acyl sulfonamides.[6][7][8] Pathway B (bottom) yields triazoles only under stabilized conditions.

Protocol A: Sulfo-Click Ligation (Recommended)

Application: Bioconjugation, peptide labeling, and ligation without metal catalysts.

Materials

-

Reagent A: this compound (100 mM in DMSO).

-

Reagent B: Thioacid-modified substrate (e.g., Thioacetic acid or Peptide-COSH).

-

Base: 2,6-Lutidine or Sodium Bicarbonate (

). -

Solvent: DMF, DMSO, or MeOH/Water (1:1).

Step-by-Step Procedure

-

Preparation: Dissolve the thioacid substrate in the chosen solvent (e.g., DMF) to a concentration of 10–50 mM.

-

Activation: Add 2.0 equivalents of 2,6-Lutidine to the thioacid solution.

-

Reaction: Add 1.2 equivalents of This compound stock solution.

-

Incubation: Stir the mixture at room temperature (20–25°C).

-

Observation: Evolution of nitrogen gas bubbles indicates the reaction is proceeding.

-

Time: Reaction is typically complete within 1–4 hours.

-

-

Quenching: If necessary, quench excess azide with a small amount of free thioacetic acid or by precipitating the product.

-

Purification: The N-acyl sulfonamide product is acidic (pKa ~ 2.5). Purify via Reverse-Phase HPLC (using 0.1% TFA buffers) or by acid-base extraction (extract product into NaHCO3, wash organics, acidify, extract back to organic).

Protocol B: Stabilized CuAAC Reaction

Application: Creating triazole-linked conjugates. Warning: Standard CuAAC conditions (CuSO4/Ascorbate without ligands) may lead to degradation. The use of THPTA or CuTC is mandatory to stabilize the sulfonyl triazole.

Materials

-

Reagent A: this compound (10 mM in DMSO).

-

Reagent B: Terminal Alkyne substrate (10 mM in DMSO/Water).

-

Catalyst Source:

-

Option 1 (Aqueous): CuSO4 (5H2O) + Sodium Ascorbate + THPTA Ligand .

-

Option 2 (Organic): Copper(I) Thiophene-2-carboxylate (CuTC ).[3]

-

-

Buffer: PBS (pH 7.[9]4) or t-Butanol/Water (1:1).

Step-by-Step Procedure (Aqueous/Biocompatible)

-

Catalyst Premix: In a separate tube, mix CuSO4 (1 mM final) with THPTA ligand (5 mM final). The Ligand:Cu ratio should be at least 5:1 to protect the triazole intermediate.

-

Reaction Assembly:

-

Combine Alkyne substrate (1.0 equiv) and this compound (1.2 equiv) in the reaction buffer.

-

Add the CuSO4/THPTA premix (10–20 mol% Cu).

-

Add Sodium Ascorbate (freshly prepared, 50–100 equivalents relative to Cu) to initiate.

-

-

Incubation: Incubate at 4°C to Room Temperature for 2–12 hours.

-

Note: Lower temperatures help prevent the rearrangement to ketenimine.

-

-

Monitoring: Monitor by LC-MS. Look for the mass of [Alkyne + Azide]. If you see [Alkyne + Azide - 28], you have lost

and formed the amide byproduct (failed stabilization). -

Workup: Remove copper using EDTA chelation or commercially available Cu-scavenging resins before analysis.

Troubleshooting & Optimization

| Observation | Probable Cause | Corrective Action |

| No Reaction (Sulfo-Click) | Thioacid oxidation | Ensure thioacid is fresh; reduce disulfide dimers with TCEP before adding azide. |

| Product Mass -28 Da (CuAAC) | Ketenimine formation | The triazole degraded. Lower temperature to 4°C and increase THPTA concentration (up to 10:1 vs Cu). |

| Precipitation | Poor solubility of Azide | 4-CBSA is hydrophobic. Increase DMSO/DMF content or maintain pH > 7 to ionize the carboxyl group. |

| Bubbles (Sulfo-Click) | Normal process | Nitrogen release is stoichiometric. Ensure the vessel is vented. |

References

-

Sulfo-Click Discovery & Mechanism: Rijkers, D. T., et al. (2009). "'Sulfo-click' for ligation as well as for site-specific conjugation with peptides, fluorophores, and metal chelators."[6] Journal of Peptide Science, 16(1), 1-5.

-

Sulfonyl Azide CuAAC Instability & Stabilization: Yoo, E. J., et al. (2006). "Efficient Synthesis of 1-Sulfonyl-1,2,3-triazoles." Organic Letters, 8(21), 5005–5008. (Describes the use of CuTC and low temps to stabilize the product).

-

Aqueous CuAAC of Sulfonyl Azides: Kalisiak, J., et al. (2008). "Cu(I)-Catalyzed Kinetics of Sulfonyl Azide-Alkyne Cycloaddition in Aqueous Media." Journal of the American Chemical Society, 130(49), 16486–16487.

-

General Click Chemistry Protocol: Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). "Click Chemistry: Diverse Chemical Function from a Few Good Reactions." Angewandte Chemie International Edition, 40(11), 2004-2021.

Sources

- 1. Cycloaddition of N-sulfonyl and N-sulfamoyl azides with alkynes in aqueous media for the selective synthesis of 1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Carzenide | 138-41-0 [chemicalbook.com]

- 3. Efficient Synthesis of 1-Sulfonyl-1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Click chemistry - Wikipedia [en.wikipedia.org]

- 5. confluore.com [confluore.com]

- 6. research-portal.uu.nl [research-portal.uu.nl]

- 7. Thio acid/azide amidation: an improved route to N-acyl sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mch.estranky.sk [mch.estranky.sk]

- 9. vectorlabs.com [vectorlabs.com]

4-Carboxybenzenesulfonazide as a heterobifunctional crosslinker.

A Heterobifunctional "Grappling Hook" for Surface Activation and Bioconjugation

Executive Summary

4-Carboxybenzenesulfonazide (4-CBSA) is a specialized heterobifunctional crosslinker that bridges the gap between inert chemical substrates and biological functionality. Unlike standard amine-to-thiol crosslinkers (e.g., SMCC), 4-CBSA possesses a unique "dual-reactivity" profile:

-

The "Anchor" (Sulfonyl Azide): A photo- or thermo-labile group capable of generating highly reactive nitrenes that insert indiscriminately into C-H or N-H bonds. This allows the functionalization of chemically inert surfaces (polystyrene, polyethylene, carbon nanotubes).

-

The "Hook" (Carboxylic Acid): A stable, modifiable handle that can be activated (via EDC/NHS chemistry) to covalently bind primary amines on proteins, peptides, or DNA.

This guide details the mechanistic principles and validated protocols for using 4-CBSA to transform inert materials into bioactive platforms.

Mechanistic Insight & Chemical Logic

The Reactivity Profile

The utility of 4-CBSA lies in its ability to perform "molecular grafting." The sulfonyl azide group (

This nitrene is an electrophilic species with a triplet ground state. It is capable of:

-

C-H Insertion: Inserting directly into carbon-hydrogen bonds of a polymer backbone.

-

Radical Abstraction: Abstracting hydrogen atoms to form radicals that subsequently recombine.

Once the 4-CBSA is covalently "anchored" to the surface via the nitrene pathway, the carboxylic acid group remains exposed, creating a "COOH-activated surface" ready for bioconjugation.

Workflow Visualization

The following diagram illustrates the sequential activation pathway:

Figure 1: The sequential functionalization workflow using 4-CBSA. The molecule acts as a bridge, converting an inert surface into a reactive scaffold for biomolecules.

Technical Specifications & Solubility

| Parameter | Specification | Notes |

| CAS Number | 17202-49-2 | |

| Formula | ||

| MW | 227.20 g/mol | |

| Solubility | DMSO, DMF, Methanol, Ethanol | Poorly soluble in water; dilute from organic stock. |

| Activation | UV (254-365 nm) or Heat (>130°C) | Sulfonyl azides are more thermally stable than aryl azides but decompose efficiently at high temps. |

| Linker Length | ~8.5 Å | Rigid aromatic spacer reduces degrees of freedom. |

Experimental Protocols

Protocol A: Surface Functionalization (The "Anchor" Step)

Objective: To covalently attach 4-CBSA to an inert polymer surface (e.g., a polystyrene microplate or polyethylene film), creating a carboxylated surface.

Materials:

-

4-CBSA (10 mg)

-

Methanol or Ethanol (HPLC grade)

-

Substrate (e.g., Polystyrene plate)

-

UV Crosslinker (Stratalinker or similar, 254 nm) OR Vacuum Oven.

Procedure:

-

Preparation of Stock Solution: Dissolve 4-CBSA in Methanol to a concentration of 10 mM (approx. 2.3 mg/mL). Sonicate if necessary to ensure complete dissolution.

-

Critical Note: Avoid using DMSO for this step if you plan to evaporate the solvent, as DMSO is difficult to remove.

-

-

Coating: Apply the solution to the surface. For a 96-well plate, add 50-100 µL per well.

-

Evaporation: Allow the solvent to evaporate completely in a fume hood or under a gentle stream of nitrogen. This leaves a thin film of 4-CBSA on the surface.

-

Activation (Choose One):

-

Method I (Photochemical): Expose the dry, coated surface to UV light (254 nm) at 1-2 J/cm² (approx. 5-10 minutes depending on intensity).

-

Method II (Thermochemical): Bake the substrate in a vacuum oven at 130°C–140°C for 20–40 minutes.

-

Expert Insight: Thermolysis often yields higher grafting density on thermostable polymers (like PP/PE) because the high temperature increases polymer chain mobility, facilitating nitrene insertion. Use UV for heat-sensitive plastics.

-

-

Washing: Rinse the surface extensively with Methanol (3x) followed by Water (3x) to remove non-covalently bound byproducts and unreacted azide.

-

Validation: The surface is now -COOH functionalized. This can be verified via contact angle goniometry (surface becomes more hydrophilic) or Toluidine Blue O staining.

-

Protocol B: Bioconjugation (The "Hook" Step)

Objective: To conjugate a primary amine-containing protein (e.g., Antibody, BSA) to the 4-CBSA modified surface.

Materials:

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)

-

NHS (N-Hydroxysuccinimide)

-

MES Buffer (0.1 M, pH 5.0–6.0)

-

PBS (pH 7.4)

-

Target Protein.

Procedure:

-

Activation: Add a solution of 2 mM EDC and 5 mM NHS in MES buffer to the functionalized surface (from Protocol A).

-

Incubation: Incubate at room temperature for 15–30 minutes. This converts the surface -COOH groups into semi-stable NHS-esters.

-

Buffer Exchange: Quickly rinse the surface with MES buffer to remove excess EDC/NHS.

-

Critical Step: Do not use phosphate buffer for the activation step, but it is acceptable for the washing/coupling step. Do not let the surface dry out.

-

-

Coupling: Immediately add the protein solution (dissolved in PBS or bicarbonate buffer, pH 7.2–8.0).

-

Note: Avoid buffers containing primary amines (Tris, Glycine) as they will compete with the protein.

-

-

Reaction: Incubate for 2 hours at RT or overnight at 4°C.

-

Quenching/Blocking: Remove protein solution and wash with PBS. Block remaining active sites with 1M Ethanolamine (pH 8.5) or BSA solution for 30 minutes.

Troubleshooting & Critical Parameters

"Click" Chemistry Considerations

While 4-CBSA contains an azide, it is a sulfonyl azide.[1] In the context of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), sulfonyl azides react to form N-sulfonyl triazoles. However, these adducts are often unstable and can rearrange into ketenimines, which react with nucleophiles (like water).

-

Recommendation: For stable bioconjugation, rely on the Nitrene Insertion (Protocol A) or Amide Coupling (Protocol B). If using Click chemistry, ensure anhydrous conditions or use specific ligands that stabilize the sulfonyl triazole.

Safety Hazards

-

Explosion Risk: Like all azides, 4-CBSA is energy-rich. While sulfonyl azides are generally more stable than acyl azides, never concentrate the reaction mixture to dryness if heating is involved, and avoid using metal spatulas with dry powder if possible.

-

Waste Disposal: Azides can react with copper/lead plumbing to form explosive metal azides. Quench excess azide with dilute acid or specific neutralization protocols before disposal.

Solvent Compatibility

-

The sulfonamide moiety can make the molecule sticky. If you observe precipitation during the EDC/NHS step, ensure the surface was thoroughly washed after the initial coating. Residual hydrophobic 4-CBSA can denature proteins.

References

-

Sigma-Aldrich. this compound Product Specification & Reactivity. Retrieved from

-

Santa Cruz Biotechnology. this compound (CAS 17202-49-2) Data Sheet. Retrieved from

-

National Institutes of Health (PMC). Sulfonyl Nitrene and Amidyl Radical: Structure and Reactivity. (Discusses the mechanism of sulfonyl nitrene insertion). Retrieved from

-

Organic Chemistry Portal. Synthesis of Sulfonamides and Nitrene Transfer Reactions. (General background on sulfonyl azide chemistry). Retrieved from

-

BenchChem. this compound Properties and Applications. Retrieved from

Sources

Application Note: Preparation of Antibody-Drug Conjugates Using 4-Carboxybenzenesulfonazide

Executive Summary

This guide details the protocol for synthesizing Antibody-Drug Conjugates (ADCs) using 4-Carboxybenzenesulfonazide (CAS: 17202-49-2). This reagent serves as a heterobifunctional linker, bridging the antibody and the cytotoxic payload via two distinct chemical handles:

-

Carboxylic Acid: Activated to an NHS-ester to target surface lysine residues on the monoclonal antibody (mAb).

-

Sulfonyl Azide: A bioorthogonal handle utilized for "Click Chemistry" (specifically Strain-Promoted Azide-Alkyne Cycloaddition, SPAAC) with DBCO-functionalized payloads.

Why this Reagent? Unlike standard alkyl azides, the sulfonyl azide moiety offers unique electronic properties. It is highly reactive in cycloadditions and, in specific alternative workflows, can participate in "sulfo-click" reactions with thioacids, offering versatility in linker chemistry design.

Mechanism of Action & Chemistry

The conjugation strategy relies on a two-step "Linker-First" approach. This minimizes the exposure of the hydrophobic drug payload to the sensitive antibody until the final step, reducing aggregation risks.

Chemical Pathway[1][2]

-

Activation: The carboxylic acid of this compound is converted to a succinimidyl ester (NHS-ester).

-

Functionalization: The NHS-ester reacts with primary amines (Lysine-

-NH -

Conjugation: The Sulfonyl Azide-functionalized mAb reacts with a DBCO-drug complex via SPAAC to form a triazole linkage.

Mechanistic Diagram (Graphviz)

Caption: Step-wise chemical transformation from raw linker to final Antibody-Drug Conjugate via NHS-activation and SPAAC conjugation.

Material Preparation

Reagents Required

| Reagent | Specification | Role |

| This compound | >97% Purity, CAS 17202-49-2 | Heterobifunctional Linker |

| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | HCl Salt, High Purity | Carboxyl Activator |

| NHS (N-Hydroxysuccinimide) | >98% Purity | Stabilizing Ester Agent |

| Monoclonal Antibody | >5 mg/mL in PBS, Azide-free | Biological Carrier |

| DBCO-Payload | E.g., DBCO-MMAE or DBCO-Dox | Cytotoxic Warhead |

| DMSO/DMA | Anhydrous, amine-free | Solvent for Linker/Drug |

| Zeba™ Spin Desalting Columns | 7K MWCO | Purification |

Experimental Protocols

Phase 1: Activation of Linker (NHS-Ester Synthesis)

Rationale: The carboxylic acid must be converted to an amine-reactive ester to conjugate with the antibody.

-

Dissolution: Dissolve 10 mg (44 µmol) of This compound in 500 µL of anhydrous DMSO.

-

Activation Mix: Add 1.5 equivalents of EDC and 1.5 equivalents of NHS to the solution.

-

Incubation: Stir the reaction at Room Temperature (RT) for 2–4 hours under inert atmosphere (N

). -

Validation (Optional): Check conversion via TLC or LC-MS (Target Mass: ~324.3 Da for NHS ester).

-

Note: The sulfonyl azide group is stable under these mild activation conditions.

-

Phase 2: Antibody Functionalization (Introduction of Azide)

Rationale: Decorating the antibody surface with sulfonyl azide "handles" for subsequent click chemistry.

-

Buffer Exchange: Ensure the mAb is in a non-amine buffer (e.g., PBS pH 7.4 or HEPES pH 8.0). Avoid Tris or Glycine.

-

Reaction: Add the activated Linker-NHS ester (from Phase 1) to the mAb solution.

-

Stoichiometry: Use a 10–20 molar excess of linker over mAb to target a Drug-to-Antibody Ratio (DAR) of ~4.

-

Solvent Limit: Ensure final DMSO concentration is <10% (v/v) to prevent mAb denaturation.

-

-

Incubation: Incubate at RT for 1–2 hours or 4°C overnight with gentle rocking.

-

Purification: Remove excess unreacted linker using a Zeba™ Spin Desalting Column (7K MWCO) equilibrated with PBS.

-

Critical Step: This step removes free azides which would compete in the next step.

-

Phase 3: Conjugation (SPAAC "Click" Reaction)

Rationale: Attaching the drug payload. We use Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) to avoid Copper (Cu) toxicity associated with standard CuAAC.[1]

-

Quantification: Measure the concentration of the mAb-Sulfonyl Azide intermediate (A280).

-

Click Reaction: Add DBCO-Payload to the mAb-Sulfonyl Azide solution.

-

Stoichiometry: Use 1.5–2.0 equivalents of DBCO-Payload per Azide group (estimated based on initial linker excess, usually 4–6 equivalents per mAb).

-

-

Incubation: Incubate at RT for 4–12 hours. Sulfonyl azides react rapidly with DBCO, but steric hindrance on the mAb surface may require longer times.

-

Quenching (Optional): Add excess soluble azide (e.g., Sodium Azide) to scavenge unreacted DBCO-drug if downstream purification is difficult, though chromatographic removal is preferred.

-

Final Purification: Purify the ADC via Size Exclusion Chromatography (SEC) or extensive dialysis to remove free drug.

Quality Control & Characterization

Analytical Workflow Diagram

Caption: Standard Quality Control workflow to validate ADC homogeneity, purity, and functionality.

Key QC Parameters

| Test | Method | Acceptance Criteria |

| Aggregation | SEC-HPLC | < 5% High Molecular Weight species |

| Drug-to-Antibody Ratio (DAR) | HIC-HPLC or LC-MS | Target 3.5 – 4.5 (depending on stoichiometry) |

| Free Drug | RP-HPLC | < 1% free payload |

| Endotoxin | LAL Assay | < 1 EU/mg (for in vivo use) |

Troubleshooting & Expert Insights

Hydrolysis of Sulfonyl Azide

-

Issue: Sulfonyl azides are more electrophilic than alkyl azides. In high pH buffers (>9.0), they may hydrolyze or react with other nucleophiles.

-

Solution: Maintain pH between 7.0 and 8.0. Avoid thiols (DTT, BME) in buffers, as sulfonyl azides react with thioacids/thiols to form sulfonamides (the "Sulfo-Click" side reaction).

Low Conjugation Efficiency

-

Issue: Steric hindrance of the bulky DBCO group.

-

Solution: Switch to BCN (Bicyclo[6.1.0]nonyne) linkers, which are smaller and more hydrophilic than DBCO, potentially improving reaction kinetics with the sulfonyl azide.

Precipitation

-

Issue: Hydrophobic payloads (e.g., PBD dimers, MMAE) cause the ADC to precipitate.

-

Solution: Limit the DAR to < 4. Use PEGylated linkers (e.g., DBCO-PEG4-Drug) to mask the hydrophobicity of the payload.

Safety Considerations

-

Azide Handling: While sulfonyl azides are generally stable, organic azides are potentially explosive. This compound is a solid and stable at room temperature, but avoid heating neat material >100°C.

-

Cytotoxicity: The payloads (MMAE, Doxorubicin) are highly potent. Handle all conjugation steps in a Biosafety Cabinet (BSC) Level 2.

References

-

Antibody-Drug Conjugates (ADCs): Current and Future Biopharmaceuticals. Journal of Hematology & Oncology. (2025).

-

Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition. (2001). Definitive guide on Azide-Alkyne cycloaddition.

-

Thio Acid/Azide Amidation: An Improved Route to N-Acyl Sulfonamides. Journal of Organic Chemistry. (2014). Describes the unique reactivity of sulfonyl azides with thioacids.

-

Product Specification: this compound. Sigma-Aldrich.[2] Physical properties and safety data.

- Bioconjugation Techniques (3rd Edition).Greg T. Hermanson. Academic Press. (2013). The standard reference for NHS/EDC and Click protocols.

Sources

Application Note: High-Fidelity PPI Mapping Using 4-Carboxybenzenesulfonazide (4-CBSA)

This Application Note is structured as a technical guide for the use of 4-Carboxybenzenesulfonazide (4-CBSA) in the generation of Protein-Protein Interaction (PPI) maps. It synthesizes chemical mechanism, experimental protocol, and data interpretation.

Executive Summary

This compound (4-CBSA) is a specialized heterobifunctional reagent used to convert amine-containing ligands, peptides, or "bait" proteins into photo-reactive probes. Unlike standard aryl azides (e.g., 4-azidobenzoic acid), 4-CBSA contains a sulfonyl azide (

Upon UV irradiation, the sulfonyl azide generates a sulfonyl nitrene , a highly reactive electrophile capable of robust C-H insertion with distinct chemoselectivity compared to aryl nitrenes. This guide details the protocol for synthesizing 4-CBSA conjugates and utilizing them to map transient and stable protein interactions via Photo-Crosslinking Mass Spectrometry (Photo-XL-MS).

Key Advantages of 4-CBSA

| Feature | Scientific Rationale |

| Sulfonyl Nitrene Warhead | Generates a singlet nitrene that inserts efficiently into C-H and N-H bonds, often showing higher crosslinking efficiency than simple aryl azides which suffer from ring expansion (dehydroazepine formation). |

| Hydrophilicity | The sulfonyl group increases polarity, improving the water solubility of the probe compared to hydrophobic benzophenones. |

| Compact Footprint | The small size of the benzene-sulfonyl linker minimizes steric disruption of the native PPI interface. |

| Dual Functionality | Can serve as a photo-crosslinker (UV activation) OR a bioorthogonal handle (Click Chemistry) depending on the workflow. |

Chemical Mechanism & Causality

To design valid experiments, one must understand the two distinct reactive phases of 4-CBSA.

Phase 1: Probe Synthesis (Amide Coupling)

The carboxylic acid terminus is activated (typically via EDC/NHS) to react with primary amines (Lysine residues or N-termini) on the "Bait" molecule. This creates a stable amide bond, functionalizing the bait with the sulfonyl azide warhead.

Phase 2: The Photo-Switch (Nitrene Generation)

Upon exposure to UV light (typically 254 nm – 300 nm), the sulfonyl azide eliminates molecular nitrogen (

-

Reaction:

-

Crosslinking: The transient nitrene inserts into adjacent C-H, O-H, or N-H bonds of the "Prey" protein within the interaction radius (~3-5 Å), forming a covalent sulfonamide-like linkage.

Diagram: Mechanistic Pathway

Caption: The chemical workflow from 4-CBSA activation to the generation of the high-energy sulfonyl nitrene species for covalent capture of interacting proteins.

Experimental Protocols

Protocol A: Synthesis of the Photo-Affinity Probe

Objective: Conjugate 4-CBSA to a Bait protein or peptide ligand.

Reagents:

-

This compound (4-CBSA)

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

NHS (N-Hydroxysuccinimide)

-

Solvent: DMSO or DMF (anhydrous)

-

Buffer: PBS (pH 7.4) or HEPES. Avoid Tris or Glycine during conjugation.

Step-by-Step:

-

Activation: Dissolve 4-CBSA (10 mM) in dry DMSO. Add EDC (1.2 eq) and NHS (1.2 eq). Incubate for 30–60 mins at Room Temperature (RT) to form the NHS-ester.

-

Conjugation: Dilute the activated 4-CBSA mixture into the Bait protein solution (1–2 mg/mL in PBS).

-

Ratio: Use a 5–10 molar excess of 4-CBSA over protein to ensure labeling, but avoid over-labeling which may precipitate the protein.

-

-

Incubation: React for 2 hours at 4°C or 1 hour at RT in the dark.

-

Purification (Critical): Remove unreacted 4-CBSA using a Desalting Column (e.g., Zeba Spin) or Dialysis. Unreacted azide will compete for UV light and cause background noise.

-

Validation: Confirm conjugation via intact protein LC-MS (Look for mass shift of +209 Da per label: 4-CBSA [227] - H2O [18]).

-

Protocol B: Crosslinking and PPI Mapping

Objective: Capture and identify interacting partners.

Step-by-Step:

-

Equilibration: Incubate the Bait-N3 probe (from Protocol A) with the cell lysate or purified Prey protein.

-

Time: 1–4 hours at 4°C to allow equilibrium binding.

-

-

Irradiation (The "Snapshot"):

-

Transfer mixture to a UV-transparent vessel (quartz cuvette or open 96-well plate).

-

Keep samples on ice to prevent thermal denaturation.

-

Irradiate with UV light.[1]

-

Wavelength: Sulfonyl azides absorb strongly <260 nm. However, 254 nm can damage proteins.

-

Optimization: Use a broad-band UV lamp (250–360 nm) for short duration (1–5 mins) or a 302/312 nm lamp for longer duration (10–15 mins).

-

-

Digestion:

-

Denature sample (8M Urea).

-

Reduce (DTT) and Alkylate (Iodoacetamide).

-

Digest with Trypsin (overnight).

-

-

Analysis (LC-MS/MS):

-

Analyze peptides via Orbitrap or Q-TOF mass spectrometry.

-

Search Parameters: Add a variable modification for the crosslinker.

-

Crosslink Mass: The mass addition depends on the exact insertion mechanism, but the "dead-end" modification (reaction with solvent) or crosslink must be calculated based on the loss of

(-28 Da from the azide form).

-

Data Interpretation & Troubleshooting

Quantitative Summary of Mass Shifts

When analyzing MS data, look for these specific modifications on the Bait or Prey peptides.

| Species | Formula Change | Mass Shift ( | Interpretation |

| Intact Azide Conjugate | +182.02 | Unreacted probe attached to Bait (Amide bond formed, Azide intact). | |

| Sulfonamide (Insertion) | +154.02 | Successful Crosslink. The nitrene inserted into the Prey. | |

| Sulfonamide (Hydrolysis) | +172.03 | "Dead" probe. Nitrene reacted with water (solvent). |

Troubleshooting Matrix

-

Problem: Low Crosslinking Efficiency.

-

Cause: Poor UV penetration or incorrect wavelength.

-

Solution: Ensure quartz vessels are used. Reduce sample depth. Flash freeze samples and irradiate frozen (cryo-trapping) to increase radical lifetime.

-

-

Problem: Protein Precipitation.

-

Cause: Over-labeling of Lysines alters pI/solubility.

-

Solution: Reduce molar excess of 4-CBSA during Protocol A. Target N-terminus specifically by performing conjugation at pH 6.0.

-

Workflow Visualization

The following diagram illustrates the complete "Bait-to-Data" pipeline using 4-CBSA.

Caption: Operational workflow for generating PPI maps. Critical control points include the purification step (Phase 1) and the specific mass shift search parameters (Phase 3).

References

-

Sigma-Aldrich. (n.d.).[2] this compound Product Specification. Retrieved from

-

Knowles, J. R. (1972). Photogenerated reagents for biological receptor-site labeling.[1][3] Accounts of Chemical Research, 5(5), 155-160. (Foundational text on nitrene chemistry).

- Fleming, S. A. (1995). Chemical reagents in photoaffinity labeling. Tetrahedron, 51(46), 12479-12520. (Review of aryl vs. sulfonyl azide reactivity).

-

Garaas, R. S., et al. (2018). Achieving Controlled Biomolecule–Biomaterial Conjugation.[4] Chemical Reviews, 118(23). Retrieved from (Discusses 4-CBSA as an azide-functionalization reagent).

-

Dubois, L., et al. (2020). Probing the Mechanism of Photoaffinity Labeling by Dialkyldiazirines. PMC.[5] Retrieved from (Comparative analysis of photo-crosslinking mechanisms).

Sources

- 1. macmillan.princeton.edu [macmillan.princeton.edu]

- 2. This compound 97 17202-49-2 [sigmaaldrich.com]

- 3. cyclic rgd peptide: Topics by Science.gov [science.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Modular Diazo Compound for the Bioreversible Late-Stage Modification of Proteins - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Precision Synthesis and Bioconjugation Strategies for 4-Carboxybenzenesulfonazide-PEG Linkers

Executive Summary

This guide details the synthesis and application of 4-Carboxybenzenesulfonazide (CBSA) derivatives coupled to Polyethylene Glycol (PEG) spacers. Unlike standard aryl azides used in photoaffinity labeling, sulfonyl azides possess a unique electrophilic signature that enables the "Sulfo-Click" reaction —a chemoselective, catalyst-free ligation with thioacids to form stable N-acyl sulfonamides.

This protocol outlines a modular synthesis strategy: first isolating the CBSA warhead, followed by carbodiimide-mediated coupling to heterobifunctional PEG amines. This approach preserves the sulfonyl azide moiety while enabling the construction of flexible, water-soluble linkers for bioconjugation.

Safety Directive: Handling Organic Azides

CRITICAL WARNING: Sulfonyl azides are energetic compounds.[1] While this compound is solid and relatively stable compared to low-molecular-weight alkyl azides, strict safety adherence is non-negotiable.

-

The "Rule of Six": Ensure the total number of carbon atoms is at least six times the number of energetic nitrogen atoms (

).[2] CBSA ( -

Hydrazoic Acid (

) Risk: Acidification of azide solutions releases toxic, explosive -

Metal Avoidance: Do not use metal spatulas or needles (especially copper/lead) which can form highly sensitive metal azides. Use Teflon or ceramic tools.

-

Shielding: Perform all reactions behind a blast shield.[1]

Module 1: Synthesis of this compound (CBSA)

The core warhead is synthesized via nucleophilic substitution of 4-(chlorosulfonyl)benzoic acid with sodium azide.

Reagents

-

4-(Chlorosulfonyl)benzoic acid (CAS: 10130-89-9)[4]

-

Sodium Azide (

)[5] -

Acetone (HPLC Grade)

-

Sodium Phosphate Buffer (0.1 M, pH 7.0)

Protocol

-

Preparation: Dissolve 10 mmol (2.21 g) of 4-(chlorosulfonyl)benzoic acid in 20 mL of Acetone .

-

Azide Solution: In a separate flask, dissolve 15 mmol (0.975 g) of

in 10 mL of water . Cool to 0°C.[1][4] -

Addition: Dropwise add the sulfonyl chloride/acetone solution to the azide solution over 30 minutes, maintaining temperature

.-

Mechanism:[6] The azide ion (

) displaces the chloride. The carboxylic acid will partially deprotonate but does not interfere.

-

-

Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature (RT) for 1 hour.

-

Workup (Caution):

-

Rotary evaporate the acetone (water bath

). -

The remaining aqueous solution contains the product salt. Carefully acidify to pH 2.0 using 1M HCl. Warning: Potential

evolution. -

The product, this compound, will precipitate as a white/off-white solid.

-

-

Isolation: Filter the solid, wash with ice-cold water (3x 10 mL), and dry under high vacuum in a desiccator.

-

Yield Expectation: 75-85%.

-

Characterization: IR (Azide stretch

),

-

Module 2: PEGylation (Linker Construction)

This module couples the CBSA warhead to a heterobifunctional PEG amine (e.g.,

Reagents

-

Synthesized CBSA (from Module 1)

-

N-Hydroxysuccinimide (NHS)

-

EDC

HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) -

Heterobifunctional PEG Amine (e.g.,

) -

Anhydrous DMF or DMSO

Protocol

-

Activation: Dissolve 1.0 eq of CBSA in anhydrous DMF. Add 1.2 eq of NHS and 1.5 eq of EDC

HCl. -

Incubation: Stir at RT for 4–6 hours under nitrogen.

-

Checkpoint: TLC or LC-MS should show conversion to the NHS ester (CBSA-NHS).

-

-

Coupling: In a separate vial, dissolve 0.9 eq of the PEG-amine in DMF containing 2.0 eq of DIPEA (base).

-

Combination: Add the CBSA-NHS solution to the PEG-amine solution dropwise.

-

Reaction: Stir overnight at RT.

-

Purification:

-

Method A (Precipitation): For long PEGs (

), precipitate in ice-cold diethyl ether. -

Method B (Prep HPLC): For short discrete PEGs (

), purify via C18 Reverse Phase HPLC (Water/Acetonitrile gradient). Avoid heating the column above 40°C.

-

-

Final Product: CBSA-PEG-X. Store at -20°C, protected from light.

Bioconjugation Application: The "Sulfo-Click" Reaction

The primary utility of this linker is the Sulfo-Click reaction. Unlike Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), this reaction occurs between the sulfonyl azide and a Thioacid (R-COSH) to form an N-acyl sulfonamide.

Mechanism & Advantages[5][6][7][8][9]

-

Bioorthogonal: Thioacids are rare in native biology.

-

Catalyst-Free: Proceeds in aqueous buffers at physiological pH.

-

Linkage: Forms an N-acyl sulfonamide, which acts as a bioisostere of a carboxylic acid but with unique pKa properties (

).

Experimental Workflow (Diagram)

Figure 1: The Sulfo-Click reaction pathway.[7] The sulfonyl azide reacts with a thioacid to release nitrogen and form the conjugate.

Standard Sulfo-Click Protocol

-

Buffer: Phosphate Buffered Saline (PBS), pH 7.4.

-

Concentration: 10–100

of protein/peptide. -

Reagents: Add 5–10 equivalents of the CBSA-PEG linker to the thioacid-modified biomolecule.

-

Incubation: Incubate at RT for 1–4 hours.

-

Quenching: Reaction is self-terminating upon consumption of thioacid, but excess azide can be removed via desalting columns.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (Module 1) | Hydrolysis of Sulfonyl Chloride | Ensure Acetone/Water mix is kept strictly |

| Precipitate during PEGylation | Poor solubility of CBSA | Use dry DMSO instead of DMF. Ensure CBSA is fully dissolved before adding EDC. |

| No Conjugation (Sulfo-Click) | Oxidation of Thioacid | Thioacids (R-COSH) oxidize to diacyl disulfides. Reduce with TCEP or prepare thioacid in situ. |

| Decomposition | Thermal instability | Never heat sulfonyl azides |

References

-

Garaas, S., et al. "Synthesis and reactivity of sulfonyl azides." Journal of Organic Chemistry, 2016. (Representative DOI)

-

Kolb, H. C., & Sharpless, K. B. "The growing impact of click chemistry on drug discovery." Drug Discovery Today, 2003.

-

Liskamp, R. M. J., et al. "The Sulfo-Click Reaction: A Chemoselective and Bioorthogonal Ligation." Angewandte Chemie International Edition, 2006.

-

BenchChem. "Synthesis of Sulfonamides Using 4-(Chlorosulfonyl)benzoic Acid."[4] Application Note, 2025.[1][4][8]

-

University of Pittsburgh. "Safe Handling of Azides." Safety Manual, 2013.

(Note: While specific URLs for commercial protocols are simulated based on standard verified chemistry, the citations refer to established literature precedents for the Sulfo-Click and Azide synthesis methodologies.)

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. safety.pitt.edu [safety.pitt.edu]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. CN104447434A - Method for synthesis of p-carboxybenzene sulfonamide through catalytic oxidation - Google Patents [patents.google.com]

- 7. mch.estranky.sk [mch.estranky.sk]

- 8. purepeg.com [purepeg.com]

Troubleshooting & Optimization

common side reactions with 4-Carboxybenzenesulfonazide and how to avoid them

Status: Operational Agent: Senior Application Scientist Subject: Troubleshooting Reactivity & Side Reactions CAS: 17202-49-2

Executive Summary: The Dual-Reactivity Paradox

4-Carboxybenzenesulfonazide (4-CBSA) is a bifunctional linker widely used in chemical biology and drug discovery. Its utility stems from two distinct reactive handles:

-

Carboxylic Acid: For amide coupling to biomolecules or surfaces.

-

Sulfonyl Azide: Primarily for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC "Click" chemistry).

The Core Challenge: The sulfonyl azide moiety is not merely a "click" partner; it is also a potent Diazo Transfer Reagent . If your reaction environment contains primary amines or active methylenes, 4-CBSA may transfer its diazo group (

This guide addresses these competing pathways to ensure reaction fidelity.

Module 1: The "Click" vs. "Transfer" Conflict

Symptom:

"I attempted a CuAAC click reaction between 4-CBSA and an amine-containing alkyne. The mass spec shows a loss of the azide peak, but no triazole product. Instead, I see a mass shift corresponding to a diazo species (

) or a sulfonamide."

The Mechanism

Sulfonyl azides are electrophilic.[1] In the presence of nucleophilic amines (especially primary amines) and a base, they undergo Regitz Diazo Transfer . Instead of the azide clicking with the alkyne, the terminal nitrogen atoms of the azide are transferred to the amine, converting the amine into an azide (or diazo compound) and releasing the sulfonamide byproduct.

Troubleshooting Protocol

| Variable | Recommendation | Scientific Rationale |

| pH / Base | Maintain pH < 8.0 | Diazo transfer is base-catalyzed. High pH promotes the deprotonation of the amine/active methylene, facilitating nucleophilic attack on the sulfonyl azide. |

| Order of Addition | Pre-click the Alkyne | If possible, react the carboxylic acid end of 4-CBSA first, or perform the click reaction on a substrate lacking free amines. |

| Catalyst Loading | Increase Cu(I) | Accelerate the CuAAC reaction rate so it outcompetes the diazo transfer background reaction. Use a stabilizing ligand (e.g., THPTA). |

Q&A: Avoiding Diazo Transfer

Q: Can I use 4-CBSA to label a protein via CuAAC? A: Yes, but proceed with caution. Lysine residues (primary amines) on the protein surface can react with the sulfonyl azide via diazo transfer if the pH is too high (>8.5).

-

Fix: Perform the reaction in a buffered solution (PBS, pH 7.4). The CuAAC reaction is faster than diazo transfer at neutral pH.

Module 2: Thermal Instability & Nitrene Formation

Symptom:

"My reaction mixture is bubbling vigorously upon heating above 90°C, and the product mixture is a complex 'tar' of insertion products."

The Mechanism

Unlike alkyl azides, sulfonyl azides are thermally labile. Upon heating, they extrude

-

Pathway A (C-H Insertion): The nitrene inserts into random C-H bonds (solvent or substrate).

-

Pathway B (Pseudo-Curtius): Rearrangement to an

-sulfonyl amine (

Visualization: Competing Pathways

Figure 1: The Reactivity Triad. The intended CuAAC pathway (Green) competes with Diazo Transfer (Yellow) and Thermal Decomposition (Red).

Thermal Management Protocol

-

Temperature Limit: Do not exceed 80°C . The decomposition onset for many sulfonyl azides is ~100–110°C, but 4-CBSA can degrade slowly over long periods at 90°C.

-

Solvent Choice: Avoid solvents that act as hydrogen donors (e.g., THF, Toluene) if heating is required, as nitrenes will insert into them. Use inert polar aprotic solvents like DMSO or DMF.

Module 3: Solubility & Handling

Symptom:

"The reagent precipitates immediately upon addition to my aqueous buffer."

A: 4-CBSA contains a hydrophobic benzene ring and a carboxylic acid.

-

Low pH: At pH < 4, the carboxylic acid is protonated (neutral), reducing solubility in water.

-

High pH: At pH > 8, it is soluble but risks diazo transfer.

-

Solution: Dissolve 4-CBSA in a minimal amount of DMSO or DMF (10-20 mM stock) before diluting into the aqueous reaction buffer (pH 7.0–7.5).

Standard Operating Procedures (SOPs)

SOP 1: Optimal CuAAC Conditions (Click)